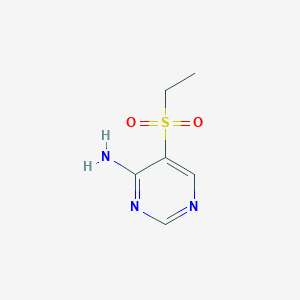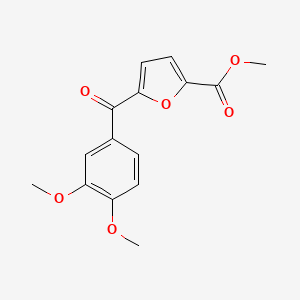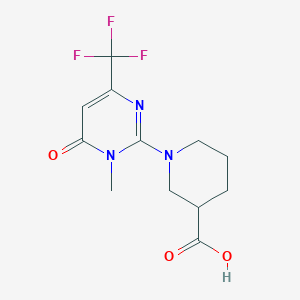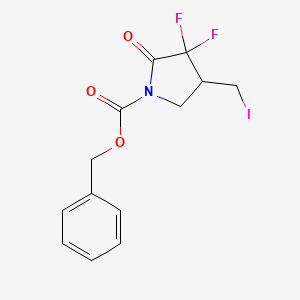
6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyridazinone and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridazinone core. Common synthetic routes might include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Vinylation: Introduction of the vinyl group via reactions such as Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the vinyl group or the heterocyclic rings.
Reduction: Reduction reactions could target the oxadiazole or pyridazinone rings.
Substitution: Various substitution reactions could occur, particularly on the vinyl group or the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one could have a range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for compounds like 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
Uniqueness
The unique combination of the vinyl group and the oxadiazole and pyridazinone rings in 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H6N4O2 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
3-(3-ethenyl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N4O2/c1-2-6-9-8(14-12-6)5-3-4-7(13)11-10-5/h2-4H,1H2,(H,11,13) |
Clé InChI |
YFBCJHCXVFLAAY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NOC(=N1)C2=NNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)

![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)

![2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine](/img/structure/B11787927.png)
![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)
![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)



![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)
